Regiochemical Scaffold Differentiation: 7-Position Boronate on Benzofuran-3(2H)-one Core vs 5-/6-Position Isobenzofuran-1(3H)-one Regioisomers
The target compound is the only commercially identified pinacol boronate ester substituted at the 7-position of the benzofuran-3(2H)-one scaffold (CAS 1628954-41-5, C₁₄H₁₇BO₄, MW 260.10) [1]. The two closest commercially available analogs—6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one (CAS 862081-38-7) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one (CAS 862081-37-6) —share the same molecular formula (C₁₄H₁₇BO₄) and molecular weight but differ fundamentally in both scaffold type (benzofuran-3(2H)-one vs isobenzofuran-1(3H)-one) and boron substitution position (7- vs 6- vs 5-). The benzofuran-3(2H)-one scaffold contains a carbonyl at position 3 with the oxygen in the five-membered ring, while isobenzofuran-1(3H)-one contains a lactone carbonyl at position 1. These scaffold and positional differences yield distinct electronic environments at the boron center, different C–C bond formation vectors in downstream Suzuki couplings, and access to non-overlapping chemical space in library synthesis.
| Evidence Dimension | Scaffold identity and boronate substitution position |
|---|---|
| Target Compound Data | Benzofuran-3(2H)-one scaffold; boronate at 7-position; CAS 1628954-41-5; C₁₄H₁₇BO₄ |
| Comparator Or Baseline | 6-position: Isobenzofuran-1(3H)-one scaffold; boronate at 6-position; CAS 862081-38-7. 5-position: Isobenzofuran-1(3H)-one scaffold; boronate at 5-position; CAS 862081-37-6. Both C₁₄H₁₇BO₄. |
| Quantified Difference | Different heterocyclic core (benzofuran-3-one vs isobenzofuran-1-one); different boron vector (7- vs 5-/6-position); non-interchangeable regioisomers |
| Conditions | Structural/chemical identity comparison based on CAS registry, IUPAC nomenclature, and vendor catalog data |
Why This Matters
For library synthesis and SAR exploration, the 7-position benzofuran-3(2H)-one boronate provides a distinct aryl substitution vector and electronic environment not accessible with the 5- or 6-position isobenzofuran-1(3H)-one analogs, directly affecting molecular shape and target engagement.
- [1] PubChem CID 126970347 – 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one. https://pubchem.ncbi.nlm.nih.gov/compound/126970347 View Source
